Domperidone-d6

概要

説明

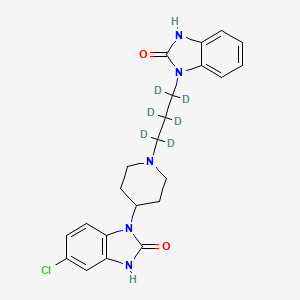

ドムペリドン-d6は、主に制吐剤および運動促進剤として使用されるドムペリドンの重水素化された形態です。ドムペリドン-d6の重水素原子は水素原子を置き換えており、これは薬物動態研究で化合物の体内における挙動を追跡するために役立つ可能性があります。

準備方法

合成経路および反応条件

ドムペリドンは、2つのベンゾイミダゾロン誘導体のカップリング反応によって合成できます。最初の中間体は、o-フェニレンジアミンをカルボニル試薬と環化させて、続いて1,3-ジハロプロパンとカップリングさせることで調製できます。または、o-ハロまたはo-アミノ置換ニトロベンゼンを1,3-二置換プロパンとカップリングさせた後、還元および環化させることができます。 2番目の中間体は、置換ニトロベンゼンを4-アミノピペリジンとカップリングさせた後、還元および環化させることによって合成されます .

工業的生産方法

ドムペリドンの工業的生産には、同様の合成経路が用いられますが、より大規模に行われ、高収率と高純度が保証されます。このプロセスには、通常、再結晶やクロマトグラフィーなどの厳密な精製工程が含まれ、最終製品が得られます。

化学反応の分析

反応の種類

ドムペリドン-d6は、次のようなさまざまな化学反応を起こします。

還元: 水素の添加または酸素の除去が含まれます。

置換: 1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があり、さまざまな条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が得られる場合があり、還元によって脱ヒドロキシル化された誘導体が得られる場合があります。

科学的研究の応用

ドムペリドン-d6は、特に以下のような科学研究で広く使用されています。

薬物動態研究: 重水素原子は、体内の化合物の正確な追跡を可能にします。

代謝研究: 化合物の有効性に対する代謝経路と代謝の影響の理解に役立ちます。

創薬: 薬物動態特性が向上した新薬の開発に使用されます。

生物学的研究: ドーパミン受容体と胃腸運動に対するその影響について研究されています。

作用機序

ドムペリドン-d6は、ドーパミンD2およびD3受容体の選択的アンタゴニストとして作用します。これらの受容体を遮断することによって、胃の排泄を促進し、小腸の通過時間を短縮します。 食道と胃の蠕動運動を高め、食道括約筋の圧力を下げる効果もあります .

類似化合物との比較

類似化合物

メトクロプラミド: 制吐剤および運動促進剤として使用される別のドーパミン受容体アンタゴニストです。

シサプリド: 胃腸運動を促進する運動促進剤ですが、作用機序が異なります。

独自性

ドムペリドン-d6は、重水素原子を持っているため、安定性が得られ、詳細な薬物動態研究が可能になります。 メトクロプラミドとは異なり、ドムペリドン-d6は血液脳関門を通過しないため、中枢神経系の副作用のリスクが軽減されます .

生物活性

Domperidone-d6, a deuterated form of the dopamine D2 receptor antagonist domperidone, serves as a critical tool in pharmacological research and clinical applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for more precise quantification in analytical studies. Its primary use is as an internal standard in mass spectrometry for the quantification of domperidone in biological samples.

Dopamine D2 Receptor Antagonism

this compound exhibits high affinity for the dopamine D2 receptor, with a binding affinity (K_i) of approximately 0.3 nM in CHO cells expressing the rat receptor. It demonstrates selectivity for D2 over D3 receptors (K_i = 9.5 nM) . This antagonistic action is crucial for its therapeutic effects, particularly in the treatment of nausea and vomiting.

Gastrointestinal Motility

In animal models, this compound has been shown to enhance gastric motility. For instance, at a dose of 0.5 mg/kg, it effectively prevents decreases in gastric antral motility induced by pentagastrin in dogs . This prokinetic effect is beneficial for patients suffering from gastroparesis.

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its ability to cross biological membranes. Unlike its parent compound, domperidone, which does not readily cross the blood-brain barrier, this compound maintains this characteristic while providing enhanced analytical properties due to deuteration .

Efficacy in Clinical Settings

-

Gastroparesis Management

A study evaluated the effectiveness of domperidone in patients with Parkinson's disease experiencing gastrointestinal symptoms. Results indicated significant improvement in gastric emptying times and patient-reported outcomes when treated with domperidone compared to placebo . -

Nausea and Vomiting Induced by Chemotherapy

In a clinical trial involving cancer patients undergoing chemotherapy, domperidone was administered to manage emesis. The findings showed that patients receiving domperidone experienced fewer episodes of vomiting compared to those receiving standard antiemetics .

Comparative Studies

A comparative analysis between domperidone and metoclopramide highlighted that while both drugs are effective antiemetics, domperidone offers better tolerability and a lower incidence of extrapyramidal side effects due to its peripheral action .

Data Tables

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Chemical Formula | C22H24ClD6N5O2 |

| CAS Number | 1329614-18-7 |

| K_i (D2 receptor) | 0.3 nM |

| K_i (D3 receptor) | 9.5 nM |

| Effective Dose (ED50) | 0.031 mg/kg (oral) |

特性

IUPAC Name |

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-WIQKFUDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。